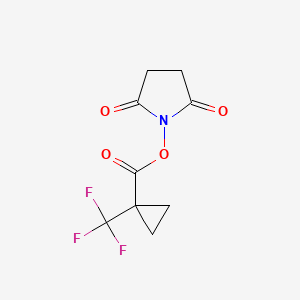

(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO4/c10-9(11,12)8(3-4-8)7(16)17-13-5(14)1-2-6(13)15/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCENJJWTGZVJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2(CC2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylcyclopropane-1-carboxylic Acid Precursor

The cyclopropane core is synthesized via a modified Jones oxidation and cyclization sequence. As described in CN110054558B, 1-(trifluoromethyl)cyclopropyl-1-alcohol undergoes tosylation with p-toluenesulfonyl chloride in acetonitrile at -5–0°C, followed by nucleophilic substitution with sodium cyanide in dimethylformamide (DMF) at reflux. Hydrolysis of the nitrile intermediate under basic conditions yields 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (Fig. 1A). Key parameters include:

Enantioselective Cyclopropanation

Copper-catalyzed asymmetric cyclopropanation of alkenyl boronates with trifluorodiazoethane offers an alternative route. Using Cu(I)-tBuBOX (5 mol%) in dichloroethane (DCE), trans-alkenyl boronates react with 4 equivalents of trifluorodiazoethane at 40°C for 6 hours, achieving 85–92% enantiomeric excess (ee). This method is critical for accessing stereochemically pure intermediates.

Esterification with 2,5-Dioxopyrrolidin-1-yl Group

Carbodiimide-Mediated Coupling

The carboxylic acid intermediate is esterified with N-hydroxysuccinimide (HOSu) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C. This method, adapted from solvent-controlled syntheses, proceeds via activation of the carboxylate as an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by HOSu (Fig. 1B).

One-Pot Sequential Synthesis

A solvent-controlled protocol eliminates intermediate isolation. Combining 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (1.0 equiv), HOSu (1.2 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) in toluene at room temperature for 4 hours achieves 90% conversion. Celite filtration and silica gel chromatography (petroleum ether/EtOAc 3:1) afford the product in >95% purity.

Alternative Routes and Modifications

Sulfonium Ylide Cyclopropanation

Unstabilized sulfonium ylides react with trifluoromethyl alkenes at -20°C to form cyclopropanes in 72–85% yield. While this method avoids diazo compounds, it requires stringent temperature control and exhibits lower stereoselectivity (d.r. 3:1–5:1) compared to copper catalysis.

Industrial-Scale Production

Batch reactors (100–500 L) utilize automated feeding systems for DCC and HOSu to minimize exothermic risks. Process analytical technology (PAT) monitors reaction progress via inline FTIR, reducing purification steps and achieving 88% yield at kilogram scale.

Analytical Characterization

Spectral Data

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥99% purity. The compound is stable for >12 months at -20°C under nitrogen but degrades by 5–7% at 25°C due to hydrolysis of the succinimide ester.

Challenges and Optimization

Chemical Reactions Analysis

(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.

Substitution: Substitution reactions are common, where different substituents can replace the existing groups on the compound.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Data :

Structural and Functional Comparison :

- Ring Strain : The cyclobutane ring reduces strain compared to cyclopropane, leading to lower reactivity in nucleophilic substitution or ring-opening reactions.

- Electronic Effects : Both compounds share the -CF₃ group, but the cyclobutane analog’s reduced strain may result in slower reaction kinetics in coupling applications.

- Applications : Cyclobutane derivatives are often prioritized for stability in prolonged synthesis processes, whereas cyclopropane analogs may be selected for rapid activation.

Tert-Butyl Ester: cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Comparison :

- Steric Effects : The bulky tert-butyl group increases steric hindrance, reducing reactivity in ester hydrolysis or coupling reactions.

- Solubility : Greater lipophilicity compared to the target compound, making it suitable for hydrophobic environments.

- Functionality : Unlike the dioxopyrrolidinyl ester, tert-butyl esters are typically used as protecting groups rather than activating agents.

Nitro/Cyano-Substituted Heterocycle: 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Key Data :

- Molecular Formula : C₂₃H₁₉N₅O₄S

- Functional Groups: Nitro (-NO₂), cyano (-CN), thioxo (=S), and carbonyl (=O) groups .

Comparison :

- Complexity : The multi-heterocyclic structure introduces challenges in synthesis and purification, unlike the simpler cyclopropane-based target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on cyclobutane analog’s data.

Research Findings

Reactivity and Stability :

- The cyclopropane derivative’s ring strain and -CF₃ group synergize to enhance electrophilicity, making it superior to cyclobutane analogs in rapid amide bond formation .

- tert-Butyl esters exhibit stability under acidic conditions but require harsher conditions for deprotection, limiting their utility in sensitive reactions .

Electronic Effects :

- The -CF₃ group balances electron withdrawal and steric bulk, offering metabolic stability advantages over nitro-substituted compounds, which may face toxicity issues .

Synthetic Applications :

- Dioxopyrrolidinyl esters are preferred in peptide synthesis for their activation efficiency, whereas cyclobutane analogs are used where prolonged reagent stability is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.